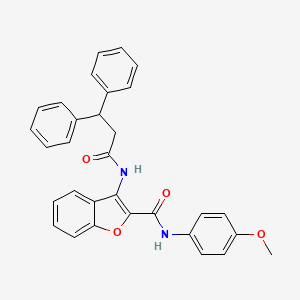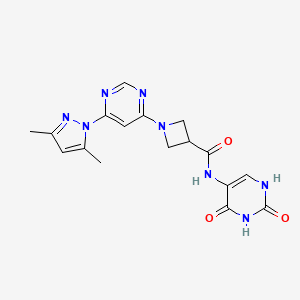
Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate is a synthetic organic compound with the molecular formula C16H21NO5S and a molecular weight of 339.41 g/mol. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, known for its significant ring strain and unique reactivity
Mecanismo De Acción
Target of Action
Azetidines, a core structure in this compound, are known to interact with various biological targets due to their unique four-membered ring structure .
Mode of Action
Azetidines are known for their unique reactivity driven by considerable ring strain . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines have been reported to participate in various reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, and facile opening with carbon nucleophiles .
Pharmacokinetics
The presence of the azetidine ring could potentially influence these properties, as azetidines are known to exhibit unique reactivity and stability due to their ring strain .
Result of Action
Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates , suggesting that they may have diverse effects at the molecular and cellular level.
Métodos De Preparación
The synthesis of Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases or acids to facilitate the cyclization and subsequent functionalization steps .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfonyl group or other substituents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies and drug discovery.
Medicine: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparación Con Compuestos Similares
Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate can be compared with other azetidine-containing compounds, such as:
Azetidine-2-carboxylic acid: A naturally occurring amino acid analog with applications in peptide synthesis and medicinal chemistry.
N-Boc-azetidine: A protected azetidine derivative used in organic synthesis as a building block for more complex molecules.
Azetidine-3-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications in various fields .
Propiedades
IUPAC Name |
methyl 4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-11(2)10-23(20,21)14-8-17(9-14)15(18)12-4-6-13(7-5-12)16(19)22-3/h4-7,11,14H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFDLFJTMMRPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2905998.png)

![1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2906002.png)
![(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2906004.png)



![N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2906010.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol](/img/structure/B2906013.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate](/img/structure/B2906014.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea](/img/structure/B2906017.png)
![2-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide](/img/structure/B2906018.png)

